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Introduction

Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small
molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI13Kd).[1][2][3] Developed
by HUTCHMED, Amdizalisib is currently under investigation for the treatment of various
hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This
technical guide provides a comprehensive overview of Amdizalisib's target profile, kinase
selectivity, and the experimental methodologies used for its characterization, aimed at
researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and
differentiation. The Class | PI3Ks are heterodimers composed of a catalytic and a regulatory
subunit, and are divided into four isoforms: a, B, y, and &. The PI3Kd isoform is predominantly
expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2]
Dysregulation of the PI3K& pathway is a key driver in many B-cell malignancies, making it an
attractive therapeutic target.[2] Amdizalisib was designed to offer high selectivity for PI3K9,
potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

Target Profile and Mechanism of Action

Amdizalisib is an ATP-competitive inhibitor of PI3Kd.[4] By selectively binding to and inhibiting
P13Kd, Amdizalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to
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phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of
downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of
the PI3K&/AKT signaling cascade ultimately leads to decreased proliferation and induction of
apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Kinase Selectivity

Amdizalisib has demonstrated high selectivity for the PI3Kd isoform over other Class | PI3K
isoforms (a, 3, and y) and a broad panel of other protein kinases. Preclinical studies have
shown that Amdizalisib is over 250-fold more selective for PI3Kd compared to other PISK
isoforms.[5] Furthermore, at a concentration of 1 uM, Amdizalisib showed no significant
inhibition of 319 other protein kinases, highlighting its specificity.[5]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro potency and selectivity of Amdizalisib against PI3K
isoforms and in cellular assays.

Target IC50 (nM) Selectivity vs. PI3Kd
PI3Kd& 0.8-3
Other PI3K isoforms >250-fold higher >250x

Table 1: In vitro inhibitory activity of Amdizalisib against PI3K isoforms. Data compiled from
preclinical studies.[5]

Assay Type Cell Line IC50

Cell Viability B-cell lymphoma cell lines 0.005 -5 uM
Cellular pAKT inhibition Various 0.8-3nM
Human Whole Blood Assay - 0.8-3nM

Table 2: Cellular activity of Amdizalisib.[5]

Experimental Protocols
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Detailed methodologies for the key experiments cited in the characterization of Amdizalisib
are provided below.

Biochemical Kinase Inhibition Assay (Transcreener™
Fluorescence Polarization Assay)

This assay quantitatively measures the activity of PI3Kd by detecting the production of ADP.
Materials:

e Recombinant human PI3Kd enzyme

o Amdizalisib (or other test compounds)

e PIP2 substrate

o« ATP

e Transcreener™ ADP? FP Assay Kit (BellBrook Labs)

e Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgClz, 1 mM EGTA, 0.03%
Brij-35)

o 384-well microplates

Protocol:

Prepare serial dilutions of Amdizalisib in DMSO and then dilute in assay buffer.

Add the PI3Kd enzyme to the wells of the microplate.

Add the diluted Amdizalisib or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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o Stop the reaction by adding the Transcreener™ ADP2 Detection Mix, which contains an ADP
antibody and a fluorescent tracer.

 Incubate the plate for a further 60 minutes to allow the detection reagents to reach
equilibrium.

o Measure the fluorescence polarization on a suitable plate reader.

» Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Eurofins KinaseProfiler™
Panel)

This service is used to assess the selectivity of a compound against a large panel of protein
kinases.

Protocol Overview:
o Amdizalisib is submitted to a contract research organization (e.g., Eurofins).

e The compound is tested at a fixed concentration (e.g., 1 uM) against a panel of several
hundred kinases.

e The kinase activity is typically measured using a radiometric assay ([33P]-ATP filter binding)
or other proprietary methods.

e The percentage of inhibition for each kinase is determined relative to a vehicle control.

o Results are provided as a list of kinases and their corresponding inhibition values, allowing
for an assessment of the compound's selectivity.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP,
which is an indicator of metabolically active cells.

Materials:
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B-cell lymphoma cell lines

Amdizalisib

Cell culture medium and supplements

96-well clear-bottom white-walled microplates

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Protocol:

o Seed the B-cell ymphoma cells into the wells of the 96-well plate at a predetermined density.
» Allow the cells to attach and grow for 24 hours.

» Treat the cells with a serial dilution of Amdizalisib or vehicle control.

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2
incubator.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

e Add the CellTiter-Glo® reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a plate reader.

» Calculate the IC50 values by plotting the luminescence signal against the log of the
Amdizalisib concentration and fitting the data to a dose-response curve.

Visualizations
PIBK/IAKT/mTOR Signaling Pathway
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Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of Amdizalisib.
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Experimental Workflow for Kinase Inhibition Assay

Prepare Reagents
(Enzyme, Substrate, ATP, Amdizalisib)

'

Dispense PI3Kd Enzyme
into Microplate

'

Add Amdizalisib Dilutions
or Vehicle Control

'

Initiate Reaction
(Add Substrate/ATP Mix)

'

Incubate at RT

'

Stop Reaction &
Add Detection Reagents

'

Incubate for Signal Development

'

Read Plate
(Fluorescence Polarization)

i

Data Analysis
(IC50 Calculation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10823827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: A generalized workflow for a biochemical kinase inhibition assay.
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Caption: The logical progression of Amdizalisib's development from preclinical to clinical
stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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